molecular formula C13H19N3O B3032926 1-(4-Aminophenyl)-3-cyclohexylurea CAS No. 62972-70-7

1-(4-Aminophenyl)-3-cyclohexylurea

Cat. No.: B3032926
CAS No.: 62972-70-7
M. Wt: 233.31 g/mol
InChI Key: MBHQHCVQHAQQMY-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-cyclohexylurea is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Aromatase Inhibition and Potential Cancer Treatment

1-(4-Aminophenyl)-3-cyclohexylurea has been investigated for its aromatase inhibitory activity. Aromatase, a cytochrome P450-dependent enzyme, plays a key role in converting androgens to estrogens. The inhibition of this enzyme is significant in the treatment of hormone-dependent tumors like breast cancer. A study described the synthesis of 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2, 4-dione and its derivatives, which showed potent inhibitory effects on human placental aromatase, indicating their potential as drugs for endocrine therapy in hormone-dependent cancers (Staněk et al., 1991).

Reactivity Studies

The reactivity of this compound compounds under various conditions has been a subject of study. For example, the generation and reactivity of the 4-aminophenyl cation through the photolysis of 4-chloroaniline were explored. These studies are critical in understanding the behavior of such compounds under different chemical conditions, which can have implications in their application in synthetic chemistry and material science (Guizzardi et al., 2001).

Synthesis of Derivatives

The compound's utility in synthesizing various derivatives has also been studied. For instance, the facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives, involving this compound, has been reported. These derivatives have potential applications in medicinal chemistry, including antimicrobial activities (Elkholy & Morsy, 2006).

Polymer Synthesis

Another significant application of this compound is in the field of polymer chemistry. Studies have described the synthesis and properties of organosoluble polyimides based on derivatives of this compound. These polyimides exhibit excellent solubility and good mechanical properties, making them suitable for various industrial applications (Yang, Su, & Hsiao, 2004).

Mechanism of Action

Target of Action

Similar compounds, such as amines and urea derivatives, are known to interact with various enzymes and receptors in the body . The specific targets would depend on the exact structure and properties of the compound.

Mode of Action

Amines, for instance, can form imine derivatives when they react with aldehydes and ketones . Urea derivatives, on the other hand, are known to interact with various enzymes and receptors, altering their function and leading to various physiological effects .

Biochemical Pathways

For instance, certain amines can affect the synthesis of proteins and nucleic acids . Urea derivatives, on the other hand, can interfere with various metabolic processes .

Pharmacokinetics

They are metabolized by various enzymes and excreted primarily through the kidneys .

Result of Action

For instance, certain amines can affect the function of proteins and nucleic acids, leading to various physiological effects . Urea derivatives, on the other hand, can interfere with various metabolic processes, leading to various physiological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Aminophenyl)-3-cyclohexylurea. Factors such as pH, temperature, and the presence of other compounds can affect the absorption, distribution, metabolism, and excretion of the compound. Additionally, these factors can also affect the stability of the compound, potentially leading to the formation of metabolites with different properties .

Properties

IUPAC Name

1-(4-aminophenyl)-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5,14H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHQHCVQHAQQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341373
Record name 1-(4-aminophenyl)-3-cyclohexylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62972-70-7
Record name 1-(4-aminophenyl)-3-cyclohexylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.